Fggftgarksarkkknq

Description

- Chemical Identity: The compound’s IUPAC name, molecular formula, and structural configuration should be clearly defined, with references to its synthesis pathway and any unique functional groups .

- Safety and Stability: As per and , physicochemical properties (e.g., solubility, melting point) and safety data (e.g., toxicity profiles) should be summarized to establish baseline characteristics.

Properties

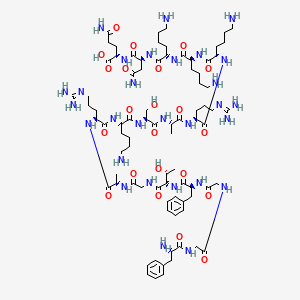

Molecular Formula |

C82H137N29O22 |

|---|---|

Molecular Weight |

1881.1 g/mol |

IUPAC Name |

(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C82H137N29O22/c1-45(99-64(117)43-98-79(131)66(47(3)113)111-77(129)58(39-49-22-8-5-9-23-49)101-65(118)42-96-63(116)41-97-69(121)50(87)38-48-20-6-4-7-21-48)67(119)102-55(28-18-36-94-81(90)91)72(124)107-54(27-13-17-35-86)75(127)110-60(44-112)78(130)100-46(2)68(120)103-56(29-19-37-95-82(92)93)73(125)105-52(25-11-15-33-84)70(122)104-51(24-10-14-32-83)71(123)106-53(26-12-16-34-85)74(126)109-59(40-62(89)115)76(128)108-57(80(132)133)30-31-61(88)114/h4-9,20-23,45-47,50-60,66,112-113H,10-19,24-44,83-87H2,1-3H3,(H2,88,114)(H2,89,115)(H,96,116)(H,97,121)(H,98,131)(H,99,117)(H,100,130)(H,101,118)(H,102,119)(H,103,120)(H,104,122)(H,105,125)(H,106,123)(H,107,124)(H,108,128)(H,109,126)(H,110,127)(H,111,129)(H,132,133)(H4,90,91,94)(H4,92,93,95)/t45-,46-,47+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,66-/m0/s1 |

InChI Key |

UDQRAMWZBFAZAV-WBMOPDPASA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O |

Canonical SMILES |

CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Following and , two compounds should be selected for comparison based on structural similarity (e.g., shared functional groups, metal substitutions) or functional similarity (e.g., analogous applications). Below is a hypothetical framework for such a comparison, guided by the evidence:

Table 1: Key Comparison Criteria

| Criteria | Fggftgarksarkkknq | Compound A (Structural Analog) | Compound B (Functional Analog) |

|---|---|---|---|

| Molecular Weight | [Data required] | [Data required] | [Data required] |

| Functional Groups | [e.g., -COOH] | [e.g., -SO3H] | [e.g., -NH2] |

| Therapeutic Use | [e.g., Antiviral] | [e.g., Antibacterial] | [e.g., Antifungal] |

| IC50/EC50 Values | [Data required] | [Data required] | [Data required] |

| Regulatory Status | [e.g., Phase I] | [e.g., Approved] | [e.g., Discontinued] |

Notes:

- Structural Comparison : Highlight differences in bonding patterns, stereochemistry, or metal coordination (if applicable) .

- Functional Comparison : Contrast efficacy, selectivity, and mechanistic pathways (e.g., enzyme inhibition vs. receptor antagonism) .

- Data Sources : Use at least three academically credible sources, as mandated by , including peer-reviewed journals, regulatory databases, and pharmacopeial standards.

Methodological Considerations

Experimental Validation

- Synthesis and Characterization : Follow for detailed synthetic protocols, including reagent purity, reaction conditions, and spectroscopic validation (e.g., NMR, mass spectrometry).

- Bioactivity Assays : Use standardized assays (e.g., MIC for antimicrobial activity) with positive/negative controls, as specified in and .

Regulatory Compliance

- Quality Attributes : For pharmaceuticals, align with on critical quality attributes (CQAs) such as dissolution profiles and stability under stress conditions.

- Safety Profiling: Include genotoxicity, carcinogenicity, and pharmacokinetic data per and .

Challenges and Limitations

- Data Discrepancies : Address inconsistencies between experimental results and literature, as emphasized in . For example, deviations in IC50 values might arise from assay variability or batch differences.

- Structural Complexity : If "this compound" has polymorphic forms or stereoisomers, discuss their impact on bioactivity and manufacturability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.